Plastochromanol 8

Description

Properties

IUPAC Name |

(2R)-2,7,8-trimethyl-2-[(3E,7E,11E,15E,19E,23E,27E)-4,8,12,16,20,24,28,32-octamethyltritriaconta-3,7,11,15,19,23,27,31-octaenyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-37-53(12)38-36-50-39-51(54)48(10)49(11)52(50)55-53/h21,23,25,27,29,31,33,35,39,54H,13-20,22,24,26,28,30,32,34,36-38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+/t53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMZTTPJFDLIOR-HCCCIJMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H82O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019983 | |

| Record name | Plastochromanol 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-43-8 | |

| Record name | Plastochromanol 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plastochromanol 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plastochromanol 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Plastochromanol 8?

Introduction

Plastochromanol-8 (PC-8) is a lipid-soluble antioxidant belonging to the tocochromanol group, which also includes tocopherols and tocotrienols.[1][2] It is naturally present in various plant tissues, including seeds, leaves, and oils, with particularly high concentrations found in flaxseed oil.[1] Structurally, PC-8 is characterized by a chromanol head, which is responsible for its antioxidant activity, and a long, unsaturated polyprenyl side-chain containing eight isoprene units.[1] This unique structure contributes to its potent protective effects against lipid peroxidation within biological membranes. This technical guide provides a detailed overview of the chemical structure, properties, biosynthesis, and experimental protocols related to Plastochromanol-8, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The key chemical and physical properties of Plastochromanol-8 are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2R)-2,7,8-trimethyl-2-[(3E,7E,11E,15E,19E,23E,27E)-4,8,12,16,20,24,28,32-octamethyltritriaconta-3,7,11,15,19,23,27,31-octaenyl]-3,4-dihydrochromen-6-ol | [3] |

| Molecular Formula | C₅₃H₈₂O₂ | [3] |

| Molecular Weight | 751.2 g/mol | [3] |

| CAS Number | 4382-43-8 | [3] |

| Appearance | Not specified in provided results | |

| Solubility | Lipid-soluble | [4] |

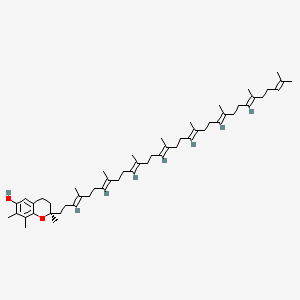

Chemical Structure

Plastochromanol-8 is a complex lipophilic molecule. Its structure consists of two main parts: a polar chromanol ring and a long, nonpolar polyprenyl side chain.

The chromanol ring is a bicyclic structure containing a hydroxyl group (-OH) attached to the aromatic ring. This hydroxyl group is the active site for its antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The chromanol ring of PC-8 is methylated, which influences its antioxidant capacity.

The polyprenyl side chain is a long hydrocarbon chain composed of eight unsaturated isoprene units. This tail anchors the molecule within the lipid bilayer of cellular membranes, positioning the chromanol head near the surface to protect against lipid peroxidation. The numerous double bonds in the side chain also contribute to the molecule's ability to quench singlet oxygen.[1][2]

Figure 1: Chemical structure of Plastochromanol-8.

Biosynthesis of Plastochromanol-8

Plastochromanol-8 is synthesized in the inner envelope of chloroplasts in plants.[1] The biosynthesis pathway shares a common precursor with tocopherols, which is homogentisic acid (HGA). The key steps and enzymes involved in the biosynthesis of Plastochromanol-8 are outlined below.

Caption: Biosynthesis pathway of Plastochromanol-8.

The biosynthesis begins with the condensation of homogentisic acid (HGA) and solanesyl diphosphate, a reaction catalyzed by the enzyme homogentisate solanesyltransferase (VTE2), to form plastoquinone-9 (PQ-9).[1][5] Subsequently, the enzyme tocopherol cyclase (VTE1) catalyzes the cyclization of the quinone head of plastoquinone-9 to form the characteristic chromanol ring of Plastochromanol-8.[1][2][5] Other enzymes that may be involved in PC-8 biosynthesis within plastoglobules include NDC1 and the ABC1-like kinase ABC1K3.[2]

Experimental Protocols

Isolation of Plastochromanol-8 from Flaxseed Oil

This protocol is a composite of methods described in the literature for the isolation and purification of Plastochromanol-8 from flaxseed oil.[6][7]

1. Saponification of Flaxseed Oil:

-

Weigh approximately 320 g of flaxseed oil into a round-bottom flask.

-

Add a solution of 1 M potassium hydroxide in 95% ethanol. The volume of the KOH solution should be sufficient to fully saponify the oil (a 2:1 volume ratio of ethanolic KOH to oil is a common starting point).

-

Reflux the mixture with stirring for 1-2 hours at 80°C to ensure complete saponification of the triglycerides.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

2. Extraction of the Unsaponifiable Matter:

-

Add an equal volume of deionized water to the saponified mixture in the separatory funnel.

-

Extract the unsaponifiable matter (which contains PC-8) three times with a hexane:ethyl acetate mixture (e.g., 9:1 v/v).[6] The volume of the solvent mixture for each extraction should be approximately half the volume of the aqueous layer.

-

Combine the organic extracts and wash them with deionized water until the washings are neutral (pH 7).

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.

3. Enrichment by Gel Permeation Chromatography (GPC):

-

Dissolve the dried unsaponifiable matter in a suitable solvent for GPC (e.g., tetrahydrofuran or a hexane/ethyl acetate mixture).

-

Perform GPC to separate the PC-8 from other components based on molecular size. This step helps to remove larger and smaller molecules, enriching the fraction containing PC-8. The specific column and mobile phase will depend on the available GPC system.

4. Purification by Countercurrent Chromatography (CCC):

-

The enriched PC-8 fraction is further purified using CCC.

-

A suitable two-phase solvent system, such as n-hexane/benzotrifluoride/acetonitrile (20:7:13, v/v/v), can be used.[7]

-

The sample is dissolved in a small volume of the solvent system and injected into the CCC instrument.

-

Fractions are collected and analyzed by HPLC to identify those containing pure PC-8.

5. Final Purification by Centrifugal Partition Chromatography (CPC) or Semi-Preparative HPLC:

-

For the highest purity, a final purification step using CPC with a solvent system like hexamethyldisiloxane/acetonitrile (1:1, v/v) can be employed.[7]

-

Alternatively, semi-preparative reverse-phase HPLC can be used.[6] A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water.

-

Collect the fractions corresponding to the PC-8 peak and evaporate the solvent to obtain the purified compound. The purity should be confirmed by analytical HPLC and mass spectrometry.[6][7]

Chemical Synthesis of Plastochromanol-8

The following is a generalized protocol for the chemical synthesis of Plastochromanol-8, based on the reaction of a protected aromatic precursor and a polyprenyl side chain. A previously described method involved heating plastoquinone-9 in pyridine followed by reduction.[1]

1. Synthesis of the Polyprenyl Side Chain:

-

The all-E-solanesyl bromide (the C40 polyprenyl bromide) is a key intermediate. Its synthesis can be achieved through a multi-step process involving the iterative addition of isoprene units.

2. Preparation of the Aromatic Head Group:

-

A protected derivative of 2,3-dimethylhydroquinone is typically used as the precursor for the chromanol ring.

3. Condensation Reaction:

-

The protected hydroquinone is reacted with the solanesyl bromide in the presence of a Lewis acid catalyst to form the carbon-carbon bond between the aromatic ring and the polyprenyl chain.

4. Cyclization and Deprotection:

-

The resulting intermediate is then treated with an acid catalyst to induce the cyclization of the prenyl side chain to form the chroman ring.

-

Finally, any protecting groups on the hydroxyl function of the chromanol ring are removed to yield Plastochromanol-8.

5. Purification:

-

The crude product is purified by column chromatography on silica gel or reverse-phase media to obtain pure Plastochromanol-8.

Antioxidant Function of Plastochromanol-8

Plastochromanol-8 is a potent lipophilic antioxidant that plays a crucial role in protecting cellular membranes from oxidative damage.[1][4][8] Its primary mechanism of action involves the scavenging of reactive oxygen species (ROS) and the interruption of the lipid peroxidation chain reaction.

Caption: Antioxidant mechanism of Plastochromanol-8.

The process of lipid peroxidation is initiated when a reactive oxygen species abstracts a hydrogen atom from an unsaturated fatty acid in a cell membrane, forming a lipid radical. This radical can then react with molecular oxygen to form a lipid peroxyl radical, which can propagate a chain reaction by attacking other lipid molecules. Plastochromanol-8 interrupts this cycle by donating a hydrogen atom from its chromanol head to the lipid peroxyl radical, thereby neutralizing it and forming a stable lipid hydroperoxide.[8] The resulting Plastochromanol-8 radical is relatively stable and can be regenerated back to its active form by other antioxidants such as ascorbate. The long polyprenyl tail of PC-8 is also suggested to have quenching activity for singlet oxygen within the hydrophobic core of the membrane.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Plastochromanol-8: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plastochromanol 8 | C53H82O2 | CID 6438333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery of Plastochromanol-8 in Rubber Tree Leaves: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and science behind the discovery of Plastochromanol-8 (PC-8) in the leaves of the rubber tree, Hevea brasiliensis. It is designed to serve as a comprehensive resource, detailing the original experimental protocols, presenting quantitative data, and outlining the biosynthetic pathway of this significant lipophilic antioxidant.

Introduction: A Novel Tocochromanol Emerges

In 1965, a pivotal discovery was made in the field of natural product chemistry. Researchers K.J. Whittle, P.J. Dunphy, and J.F. Pennock, while investigating the lipid composition of Hevea brasiliensis leaves, identified a novel compound that was initially designated as "substance C".[1] This substance was found in concentrations that notably exceeded those of the well-known antioxidant α-tocopherol and the electron carrier plastoquinone within the same plant tissue.[2][3] Subsequent structural elucidation revealed it to be a new member of the tocochromanol family, featuring a chromanol head and a long, unsaturated polyprenyl side chain. This compound was named Plastochromanol-8, signifying its presence in the plastids (chloroplasts) and the eight isoprene units that constitute its side chain.[2][3]

Quantitative Analysis of Plastochromanol-8 and Other Lipophilic Compounds

The initial 1965 study by Whittle, Dunphy, and Pennock provided the first quantitative estimates of Plastochromanol-8 in young leaves of Hevea brasiliensis. Their work laid the foundation for understanding the relative abundance of this and other related lipophilic compounds in the plant.

Table 1: Concentration of Plastochromanol-8 and Other Lipophilic Compounds in Young Hevea brasiliensis Leaves (1965) [1]

| Compound | Concentration (mg/100g fresh weight of leaves) |

| Plastochromanol-8 | 25 |

| Plastoquinone | 10 |

| α-Tocopherol | 5 |

| Vitamin K1 | 5 |

| β-Carotene | 10 |

| Lutein | 20 |

| Violaxanthin | 15 |

| Neoxanthin | 10 |

Data extracted from the original publication by Whittle, Dunphy, and Pennock (1965).[1]

The Pioneering Experimental Protocols

The methods employed by the discoverers of Plastochromanol-8, while rudimentary by today's standards, were meticulous and effective for their time. They relied on a series of extraction and chromatographic techniques to isolate and identify the novel compound.

Original Isolation and Identification Workflow (1965)

The following diagram illustrates the workflow used by Whittle, Dunphy, and Pennock in their seminal 1965 study.

Caption: Workflow for the isolation and identification of Plastochromanol-8 from Hevea brasiliensis leaves as described by Whittle, Dunphy, and Pennock in 1965.

Detailed Methodologies from the 1965 Study

Lipid Extraction:

-

Fresh young leaves of Hevea brasiliensis were macerated in cold methanol.

-

The resulting mixture was then partitioned between chloroform and water to separate the lipids from water-soluble compounds.

-

The chloroform layer, containing the total lipid extract, was collected and concentrated.[1]

Chromatographic Separation:

-

Alumina Column Chromatography: The crude lipid extract was first fractionated on a column of alumina. Elution was performed with a gradient of increasing concentrations of diethyl ether in hexane.

-

Thin-Layer Chromatography (TLC) on Silica Gel: Fractions from the alumina column were further purified by TLC on silica gel plates. The developing solvent was a mixture of hexane and diethyl ether (9:1, v/v).

-

Reverse-Phase TLC: Final purification was achieved using reverse-phase TLC on kieselguhr plates impregnated with paraffin. The mobile phase for this step was a mixture of acetone and water (95:5, v/v).[1]

Characterization:

-

Ultraviolet (UV) Spectroscopy: The isolated compound exhibited a UV absorption maximum at 292 nm, which is characteristic of a chromanol ring.

-

Mass Spectrometry: The mass spectrum of the compound indicated a molecular weight corresponding to a chromanol ring with a C40 polyprenyl side chain containing eight double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis confirmed the presence of a chromanol nucleus and a long, unsaturated side chain, ultimately leading to the structural elucidation of Plastochromanol-8.[1]

Modern Analytical Approaches

While the original methods were groundbreaking, contemporary analysis of Plastochromanol-8 and other tocochromanols relies on more advanced and sensitive techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Table 2: Typical Parameters for Modern HPLC Analysis of Plastochromanol-8

| Parameter | Description |

| Column | Normal-phase (e.g., silica) or reverse-phase (e.g., C18, C30) columns are commonly used. |

| Mobile Phase | For normal-phase HPLC, mixtures of hexane and an alcohol (e.g., isopropanol or dioxane) are typical. For reverse-phase HPLC, gradients of methanol, acetonitrile, and water are often employed. |

| Detection | Fluorescence Detection (FLD): Highly sensitive and selective for tocochromanols. Typical excitation wavelength is around 295 nm and emission is monitored at approximately 330 nm. Mass Spectrometry (MS): Provides structural information and allows for definitive identification and quantification, especially in complex matrices. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources. |

The Biosynthesis of Plastochromanol-8

Plastochromanol-8, like other tocochromanols, is synthesized in the plastids of plant cells.[4] The biosynthetic pathway involves the convergence of the shikimate pathway, which provides the aromatic head group, and the methylerythritol 4-phosphate (MEP) pathway, which generates the isoprenoid side chain.

Tocochromanol Biosynthesis Pathway

The following diagram outlines the key steps in the biosynthesis of tocochromanols, including Plastochromanol-8.

References

Plastochromanol-8 Biosynthetic Pathway in Arabidopsis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plastochromanol-8 (PC-8) is a lipophilic antioxidant belonging to the tocochromanol family, which also includes tocopherols (Vitamin E). In plants, PC-8 plays a crucial role in protecting cellular membranes from oxidative damage, particularly under conditions of abiotic stress. This technical guide provides an in-depth overview of the PC-8 biosynthetic pathway in the model organism Arabidopsis thaliana. It covers the core enzymatic steps, quantitative data on pathway intermediates and products, detailed experimental protocols for studying the pathway, and a summary of the current understanding of its regulation.

The Core Biosynthetic Pathway

The biosynthesis of PC-8 is intricately linked to the well-established plastoquinone-9 (PQ-9) and tocopherol biosynthetic pathways, occurring primarily within the chloroplasts. The final and key committed step in PC-8 synthesis is the cyclization of plastoquinol-9 (the reduced form of PQ-9) to form PC-8. This reaction is catalyzed by the enzyme tocopherol cyclase (VTE1) . The substrates for this pathway are derived from the shikimate and methylerythritol phosphate (MEP) pathways.

The core pathway can be summarized as follows:

-

Solanesyl Diphosphate (SPP) Synthesis: The C45 prenyl side chain of PQ-9 is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are products of the MEP pathway in plastids. The sequential condensation of eight IPP molecules with one geranylgeranyl diphosphate (GGPP) molecule is catalyzed by solanesyl diphosphate synthase 2 (SPS2) , which is localized to the chloroplasts[1].

-

Plastoquinone-9 (PQ-9) Synthesis: The solanesyl diphosphate is then condensed with homogentisate (HGA), a product of the shikimate pathway, to form 2-demethylplastohydroquinone-9. Subsequent methylation steps lead to the formation of plastoquinol-9.

-

Plastochromanol-8 (PC-8) Synthesis: In the final step, tocopherol cyclase (VTE1) catalyzes the cyclization of the hydroquinone head group of plastoquinol-9 to form the chromanol ring of PC-8[2][3]. This step is critical, as mutations in the VTE1 gene abolish the production of PC-8[2][4][5]. This synthesis is thought to occur in the plastoglobules, which are lipoprotein subcompartments within the chloroplasts[6][7].

Diagram of the Plastochromanol-8 Biosynthetic Pathway

Quantitative Data

The levels of PC-8 and its precursor, PQ-9, are tightly regulated and can be significantly altered in various genetic backgrounds, particularly in mutants of the tocochromanol biosynthetic pathway.

Table 1: Tocochromanol and Plastoquinone-9 Content in Seeds of Arabidopsis thaliana Wild-Type and vte Mutants

| Genotype | γ-Tocopherol (pmol/mg seed) | α-Tocopherol (pmol/mg seed) | Plastochromanol-8 (pmol/mg seed) | Plastoquinone-9 (pmol/mg seed) |

| Wild-Type (Col) | 275 ± 15 | 20 ± 2 | 45 ± 5 | 15 ± 2 |

| vte1-1 | Not Detected | Not Detected | Not Detected | 25 ± 3 |

| vte1-2 | 85 ± 5 | 5 ± 1 | Not Detected | 22 ± 2 |

| vte2-1 | Not Detected | Not Detected | 40 ± 4 | 18 ± 2 |

| vte2-1 vte1-1 | Not Detected | Not Detected | Not Detected | 30 ± 3 |

| vte2-1 vte1-2 | Not Detected | Not Detected | Not Detected | 28 ± 3 |

Data is presented as mean ± SEM (n=6). Data adapted from Mène-Saffrané et al., 2010, PNAS.[8]

Table 2: Plastoquinone-9 and Tocochromanol Content in Leaves of Arabidopsis thaliana

| Compound | Wild-Type (nmol/g FW) | vte1 mutant (nmol/g FW) |

| Plastoquinone-9 | 15.2 ± 1.8 | 18.5 ± 2.1 |

| Plastochromanol-8 | 3.1 ± 0.4 | Not Detected |

| α-Tocopherol | 45.3 ± 5.2 | Not Detected |

| γ-Tocopherol | 1.8 ± 0.2 | Not Detected |

FW = Fresh Weight. Data are representative values compiled from multiple sources.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of the PC-8 biosynthetic pathway.

Extraction and Quantification of Plastochromanol-8 and Precursors by HPLC

This protocol outlines the extraction and analysis of lipid-soluble antioxidants from Arabidopsis leaf tissue.

Materials:

-

Arabidopsis leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

Rotary evaporator or nitrogen stream evaporator

-

HPLC system with a fluorescence detector and a normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Sample Harvest and Homogenization:

-

Harvest approximately 100 mg of fresh Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Lipid Extraction:

-

Transfer the powdered tissue to a 15 mL centrifuge tube.

-

Add 5 mL of a hexane:ethyl acetate (2:1, v/v) mixture.

-

Vortex vigorously for 1 minute and then incubate on a shaker at room temperature for 30 minutes in the dark.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction step on the pellet with another 5 mL of the extraction solvent.

-

Pool the supernatants.

-

-

Washing and Drying:

-

Add 2 mL of methanol:water (1:1, v/v) to the pooled supernatant, vortex, and centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Remove the lower aqueous phase.

-

Pass the upper organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

-

-

Sample Concentration:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Resuspend the lipid extract in a known volume (e.g., 200 µL) of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject an aliquot (e.g., 20 µL) of the resuspended extract onto the HPLC system.

-

Use an isocratic mobile phase of hexane:dioxane (e.g., 98:2, v/v) at a flow rate of 1 mL/min.

-

Detect PC-8 and tocopherols using a fluorescence detector with an excitation wavelength of 295 nm and an emission wavelength of 325 nm[4][9].

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

-

Diagram of the Experimental Workflow for PC-8 Quantification```dot

Conclusion

The biosynthesis of Plastochromanol-8 in Arabidopsis thaliana is a key branch of the complex tocochromanol metabolic network. The identification of VTE1 as the crucial enzyme for its synthesis has been a significant breakthrough, enabling a more detailed investigation of its physiological roles. The quantitative data from mutant analyses clearly demonstrate its importance as a lipid-soluble antioxidant, particularly in seeds. The provided experimental protocols offer a starting point for researchers aiming to further dissect this pathway, from metabolite quantification to enzyme activity assays. Future research will likely focus on elucidating the specific transcription factors and signaling components that regulate PC-8 biosynthesis in response to various environmental stimuli, and on exploring the potential for engineering enhanced PC-8 levels to improve crop stress tolerance.

References

- 1. Isolation of an Arabidopsis mutant lacking vitamin E and identification of a cyclase essential for all tocopherol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alterations in Tocopherol Cyclase Activity in Transgenic and Mutant Plants of Arabidopsis Affect Tocopherol Content, Tocopherol Composition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Engineering Vitamin E Content: From Arabidopsis Mutant to Soy Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hormones and Flower Development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Profiling of Plastoglobules in Chloroplasts and Chromoplasts. A Surprising Site for Differential Accumulation of Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite Profiling in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Vascular plant one-zinc-finger protein 1/2 transcription factors regulate abiotic and biotic stress responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Plastochromanol-8: A Comprehensive Technical Guide to its Distribution, Biosynthesis, and Analysis in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plastochromanol-8 (PC-8) is a lipophilic antioxidant belonging to the tocochromanol group, which also includes tocopherols (vitamin E) and tocotrienols. Structurally, it possesses a chromanol ring similar to γ-tocotrienol but is distinguished by a longer, unsaturated solanesyl side chain composed of eight isoprene units.[1][2] Initially discovered in the leaves of the rubber tree (Hevea brasiliensis), PC-8 is now recognized as a widely distributed compound in the plant kingdom, present in bryophytes, gymnosperms, and angiosperms.[1][3] This technical guide provides an in-depth overview of the distribution of PC-8 across various plant species, its biosynthetic pathway, detailed experimental protocols for its quantification, and its emerging role in plant signaling, particularly in response to abiotic stress.

Distribution of Plastochromanol-8 in the Plant Kingdom

Plastochromanol-8 is found in a variety of plant tissues, including leaves, seeds, buds, flowers, and fruits, indicating its broad physiological importance.[1] Its concentration, however, varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[1]

Quantitative Data on Plastochromanol-8 Content

The following table summarizes the quantitative data on PC-8 content in various plant species and tissues, compiled from multiple studies. This data provides a comparative overview for researchers interested in sources of PC-8 or its physiological levels in different plant systems.

| Plant Species | Family | Tissue | Plastochromanol-8 Content | Reference(s) |

| Linum usitatissimum (Flax) | Linaceae | Seed Oil | 170-350 mg/kg | [4][5] |

| Brassica napus (Rapeseed) | Brassicaceae | Seed Oil | 75-90 mg/kg | [4][6] |

| Camelina sativa (Camelina) | Brassicaceae | Seed Oil | 38-43 mg/kg | [4][7] |

| Sinapis alba (White Mustard) | Brassicaceae | Seed Oil | 80-120 mg/kg | [4] |

| Zea mays (Maize) | Poaceae | Seed Oil | 16.9 mg/kg | [7] |

| Arachis hypogaea (Peanut) | Fabaceae | Seed Oil | 19.5 mg/kg | [7] |

| Vitis vinifera (Grape) | Vitaceae | Seed Oil | 13.1 mg/kg | [7] |

| Hevea brasiliensis (Rubber Tree) | Euphorbiaceae | Leaves | High concentration | [1] |

| Arabidopsis thaliana | Brassicaceae | Leaves | Present | [1][8] |

| Arabidopsis thaliana | Brassicaceae | Seeds | ~10% of total tocochromanols in vte2-1 mutant | [8] |

| Brassica napus (Rapeseed) | Brassicaceae | Leaves (at stem formation) | 9.5 mg/100g dry matter | [9] |

| Brassica napus (Rapeseed) | Brassicaceae | Buds | Present | [9] |

| Brassica napus (Rapeseed) | Brassicaceae | Flowers | Present | [9] |

| Brassica carinata (Ethiopian mustard) | Brassicaceae | Radicles | Decreases after 36 hours of germination | [7] |

| Zea mays (Maize) | Poaceae | Leaves | >25% of total tocochromanols | [9] |

| Fragaria × ananassa (Strawberry) | Rosaceae | Leaves | Present in low amounts | [6] |

| Fragaria × ananassa (Strawberry) | Rosaceae | Fruits | Not detected | [6] |

| Cecropia sp. | Urticaceae | Leaves | ~900 mg/kg dry weight | [4] |

| Prangos platychlaena | Apiaceae | Seeds | Present | [10] |

| Ferulago pauciridata | Apiaceae | Seeds | Present | [10] |

| Heracleum platytaenium | Apiaceae | Seeds | Present | [10] |

| Conium maculatum | Apiaceae | Seeds | Present | [10] |

| Malabaila secacul | Apiaceae | Seeds | Present | [10] |

Biosynthesis of Plastochromanol-8

The biosynthesis of PC-8 is intricately linked with the pathways for tocopherols and plastoquinone-9 (PQ-9) and primarily occurs in the plastids.[1][11] The key steps involve the synthesis of the aromatic head group, homogentisate (HGA), from the shikimate pathway, and the formation of the solanesyl diphosphate (SPP) side chain via the methylerythritol 4-phosphate (MEP) pathway.

The final and committing step in PC-8 biosynthesis is the cyclization of plastoquinol-9 (the reduced form of PQ-9) into PC-8, a reaction catalyzed by the enzyme tocopherol cyclase (VTE1).[8][11] This demonstrates a crucial metabolic branch point where PQ-9 can either function in the photosynthetic electron transport chain or be converted into the antioxidant PC-8.

Below is a diagram illustrating the biosynthetic pathway of Plastochromanol-8.

Experimental Protocols for the Analysis of Plastochromanol-8

Accurate quantification of PC-8 is crucial for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is the most commonly employed method due to its sensitivity and selectivity for tocochromanols. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even higher specificity and is increasingly being used.

Sample Preparation and Extraction

A general protocol for the extraction of PC-8 from plant tissues is as follows:

-

Sample Collection and Preparation : Collect fresh plant material (leaves, seeds, roots, etc.) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to remove water.[12]

-

Grinding : Grind the lyophilized tissue to a fine powder using a ball mill or mortar and pestle.

-

Extraction :

-

For non-oily tissues (leaves, roots, etc.) : Extract a known amount of powdered tissue (e.g., 50-100 mg) with a suitable organic solvent. Common solvents include hexane, acetone, or a mixture of hexane and ethyl acetate. Vortex thoroughly and centrifuge to pellet the debris.

-

For oily tissues (seeds) : The oil can be extracted first using a cold press or solvent extraction (e.g., with hexane). A known amount of the extracted oil is then dissolved in a suitable solvent (e.g., hexane) for direct analysis or further purification.

-

-

Saponification (Optional but Recommended for Oily Samples) : To remove interfering lipids, the extract can be saponified using a solution of potassium hydroxide (KOH) in ethanol. The non-saponifiable fraction containing PC-8 is then extracted with an organic solvent like hexane or diethyl ether.[2]

-

Solvent Evaporation and Reconstitution : Evaporate the solvent from the extract under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase to be used for HPLC or LC-MS/MS analysis.

HPLC with Fluorescence Detection (HPLC-FLD)

-

Chromatographic System : An HPLC system equipped with a fluorescence detector.

-

Column : A normal-phase silica column or a reverse-phase C18 or C30 column.

-

Mobile Phase :

-

Normal-Phase : A mixture of a non-polar solvent like hexane with a polar modifier such as isopropanol or dioxane (e.g., hexane:isopropanol, 99.5:0.5, v/v).[9]

-

Reverse-Phase : A mixture of polar solvents such as methanol, acetonitrile, and water.

-

-

Flow Rate : Typically around 1.0-1.5 mL/min.

-

Detection : Fluorescence detection with an excitation wavelength of approximately 295 nm and an emission wavelength of around 330 nm.[2]

-

Quantification : Quantification is performed by comparing the peak area of PC-8 in the sample to a calibration curve generated using a PC-8 standard. If a pure standard is unavailable, quantification can be approximated using a γ-tocopherol calibration curve due to their structural similarity.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System : An LC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Column : A reverse-phase C18 column is commonly used.

-

Mobile Phase : A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification on a tandem quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition for PC-8.

-

Precursor Ion ([M+H]⁺) : For PC-8 (C₅₃H₈₀O₂), the theoretical m/z is 753.62.

-

Product Ions : Fragmentation of the PC-8 molecule will yield characteristic product ions. While specific MRM transitions can vary depending on the instrument and optimization, fragmentation often occurs at the chromanol ring.

-

-

Quantification : An internal standard (e.g., a deuterated analog if available) is added to the sample prior to extraction to account for matrix effects and variations in instrument response. A calibration curve is constructed using a certified standard of PC-8.

Below is a generalized workflow for the quantification of Plastochromanol-8.

Role in Signaling and Stress Response

Plastochromanol-8 is a potent lipid-soluble antioxidant, and its levels have been shown to increase in response to various abiotic stresses, particularly drought and high light.[9][13] This suggests a crucial role for PC-8 in protecting the photosynthetic apparatus and cellular membranes from oxidative damage under adverse conditions.

Involvement in Drought Stress and ABA Signaling

Drought stress leads to an accumulation of reactive oxygen species (ROS) in plant cells. PC-8, along with other antioxidants like tocopherols, helps to mitigate this oxidative stress.[9] Studies in maize have shown that PC-8 content increases progressively during reiterated drought stress, and this increase parallels that of α-tocopherol.[9]

Furthermore, the accumulation of PC-8 during drought has been linked to the signaling pathway of the phytohormone abscisic acid (ABA), a key regulator of plant responses to water deficit.[9] Profiling of stress-related phytohormones during drought in maize suggests a role for ABA in regulating the biosynthesis of both PC-8 and vitamin E.[9] This indicates that PC-8 is an integral component of the plant's adaptive response to drought, acting downstream of ABA signaling to enhance antioxidant capacity.

The following diagram illustrates the proposed role of Plastochromanol-8 in the ABA-mediated drought stress response.

Conclusion

Plastochromanol-8 is a widely distributed yet often overlooked member of the tocochromanol family in plants. Its significant antioxidant capacity, coupled with its inducible accumulation under abiotic stress, points to a critical role in plant defense mechanisms. For researchers in plant science, agriculture, and drug development, a thorough understanding of the distribution, biosynthesis, and analytical chemistry of PC-8 is essential for harnessing its potential. Further research into the specific signaling roles of PC-8 and its interaction with other metabolic pathways will undoubtedly reveal new avenues for crop improvement and the discovery of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LC-Orbitrap-HRMS Determination of Two Novel Plastochromanol Homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agro.icm.edu.pl [agro.icm.edu.pl]

- 7. digital.csic.es [digital.csic.es]

- 8. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced plastochromanol-8 accumulation during reiterated drought in maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plastochromanol-8: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]

- 13. Interplay between antioxidants in response to photooxidative stress in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sub-chloroplastic Localization of Plastochromanol-8

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plastochromanol-8 (PC-8) is a vital lipid-soluble antioxidant, a member of the tocochromanol family, found within the chloroplasts of plant cells.[1][2] Its primary role is to protect cellular structures, particularly thylakoid membranes, from oxidative damage initiated by reactive oxygen species (ROS) generated during photosynthesis.[3] Understanding the precise sub-chloroplastic localization of PC-8 is critical for elucidating its specific physiological functions and its interplay with other antioxidant systems. This guide provides a comprehensive overview of the distribution of PC-8 within chloroplasts, the biosynthetic pathways governing its formation, and the experimental methodologies used for its localization and quantification.

Sub-chloroplastic Localization of Plastochromanol-8

In plant leaves, PC-8 is exclusively located within the chloroplasts.[1] Its distribution is not uniform; it is primarily concentrated in two key sub-chloroplastic compartments:

-

Plastoglobules (PGs): These lipoprotein particles are physically attached to the thylakoid membranes and serve as the primary sites for PC-8 biosynthesis and storage.[1][4][5][6] Plastoglobules are enriched in non-polar lipids and contain a significant portion of the total chloroplastic PC-8.[4][7] Studies indicate that approximately 50% of the synthesized PC-8 accumulates in these structures.[8] The concentration of PC-8 in plastoglobules increases significantly during high light stress and senescence, highlighting their role as a dynamic reservoir for this antioxidant.[6][9]

-

Thylakoid Membranes: A considerable proportion of PC-8 is also found integrated within the thylakoid membranes.[7] This localization is crucial for its function in protecting the photosynthetic machinery from lipid peroxidation.[10][11] The permanent structural coupling between plastoglobules and thylakoids, via a shared half-lipid bilayer, likely allows for the dynamic exchange of PC-8 between its storage site (plastoglobules) and its site of action (thylakoid membranes).[5][6]

Quantitative Distribution of Plastochromanol-8

While precise concentrations can vary depending on plant species, age, and environmental stress, the relative distribution of PC-8 and its precursor, plastoquinol-9, is well-established.

| Sub-chloroplastic Compartment | Key Molecules Present | Relative Abundance of PC-8 | Reference |

| Plastoglobules (PGs) | Plastochromanol-8 (PC-8), Plastoquinol-9 (PQH2-9), α-Tocopherol, Phylloquinone, Carotenoids, Triacylglycerols | High. A primary site for biosynthesis and storage.[1][4] Accumulates up to 50% of the total chloroplastic PC-8.[8] | [4][5][7][8] |

| Thylakoid Membranes | Plastochromanol-8 (PC-8), Plastoquinol-9 (PQ-9) pool, Photosystems I & II, Chlorophylls, Carotenoids | Significant. Integrated into the membrane for direct antioxidant protection. | [7] |

| Inner Envelope | Enzymes for Tocopherol & Plastoquinone synthesis (e.g., VTE2) | Low to None. Precursors are synthesized here, but PC-8 itself is not primarily localized in the envelope. | [2] |

| Stroma | Soluble enzymes of the Calvin Cycle | Negligible. As a lipophilic molecule, PC-8 is sequestered within membrane structures. | N/A (Inferred from lipophilic nature) |

Biosynthesis of Plastochromanol-8 in Chloroplasts

Plastochromanol-8 is not synthesized de novo through its own dedicated pathway but is rather the product of the cyclization of a pre-existing molecule, plastoquinol-9 (PQH2-9), the reduced form of plastoquinone-9.[7][12] This intersection of metabolic pathways occurs at the plastoglobule.[7]

Key Enzymes in PC-8 Synthesis:

-

Solanesyl Diphosphate Synthase (SPS): Catalyzes the formation of the solanesyl diphosphate (SPP) precursor, which forms the C-40 prenyl side chain of plastoquinone-9.[13][14]

-

Tocopherol Cyclase (VTE1): This is the key enzyme responsible for the cyclization of plastoquinol-9 into plastochromanol-8.[1][7][12] VTE1 is localized to plastoglobules.[4][6][8]

-

NDC1 (NAD(P)H quinone oxidoreductase C1): This enzyme is also associated with PC-8 biosynthesis in plastoglobules, likely involved in maintaining the pool of reduced plastoquinol-9 available for the VTE1 enzyme.[1][8]

-

ABC1-like kinase (ABC1K3): Implicated in PC-8 biosynthesis within plastoglobules.[1]

Caption: Metabolic pathway for Plastochromanol-8 synthesis within chloroplasts.

Experimental Protocols for Localization Studies

Determining the sub-chloroplastic localization of a lipophilic molecule like PC-8 requires a multi-step approach involving fractionation of chloroplasts followed by analytical quantification.

Protocol: Isolation and Fractionation of Chloroplasts

This protocol outlines a general workflow for separating intact chloroplasts from plant leaf tissue and subsequently fractionating them to isolate plastoglobules and thylakoid membranes.

Materials:

-

Fresh plant leaf tissue (e.g., Arabidopsis thaliana, Spinach)

-

Grinding Buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate)

-

Resuspension Buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6)

-

Lysis Buffer (e.g., 10 mM HEPES-KOH pH 7.6, 4 mM MgCl₂)

-

Percoll or Sucrose solutions for density gradients

-

Blender, cheesecloth, centrifuge, ultrasonic homogenizer

Methodology:

-

Homogenization: Homogenize fresh leaf tissue in ice-cold Grinding Buffer. Filter the homogenate through multiple layers of cheesecloth to remove cell debris.

-

Intact Chloroplast Isolation: Centrifuge the filtrate at low speed (e.g., 1,000 x g for 7 min) to pellet intact chloroplasts. Resuspend the pellet in Resuspension Buffer.

-

Purification: Layer the resuspended chloroplasts onto a Percoll or sucrose density gradient and centrifuge at high speed (e.g., 4,000 x g for 10 min). Collect the band corresponding to intact chloroplasts.

-

Chloroplast Lysis: Resuspend the purified chloroplasts in a hypotonic Lysis Buffer to rupture the envelope membrane.

-

Fractionation:

-

Centrifuge the lysate at low speed (e.g., 4,000 x g for 10 min) to pellet the thylakoid membranes. The supernatant contains the stroma and ruptured envelope.

-

Collect the thylakoid pellet. To isolate plastoglobules, which are attached, resuspend the thylakoids and sonicate briefly to detach the PGs.

-

Centrifuge the sonicated sample at a higher speed (e.g., 10,000 x g for 30 min) to pellet the thylakoids again.

-

Transfer the supernatant to an ultracentrifuge tube and spin at very high speed (e.g., 100,000 x g for 1 hr) to pellet the much smaller plastoglobules.

-

Caption: Workflow for sub-chloroplastic localization and quantification of PC-8.

Protocol: Quantification of Plastochromanol-8

Materials:

-

Isolated sub-chloroplastic fractions (plastoglobules, thylakoids)

-

Organic solvents (e.g., hexane, ethyl acetate, methanol)

-

Internal standard (e.g., a synthetic tocochromanol analog)

-

HPLC or UPLC system with a C18 reverse-phase column

-

Mass Spectrometer (e.g., Q-TOF MS) or UV/Fluorescence detector

Methodology:

-

Lipid Extraction: Extract total lipids from each fraction using a suitable organic solvent mixture (e.g., hexane:ethyl acetate). Add a known amount of an internal standard before extraction for accurate quantification.

-

Sample Preparation: Evaporate the solvent under a stream of nitrogen and resuspend the lipid extract in a solvent compatible with the chromatography system (e.g., methanol).

-

Chromatographic Separation: Inject the sample into an HPLC or UPLC system equipped with a reverse-phase C18 column. Use a gradient of solvents (e.g., water/methanol) to separate the different lipid-soluble molecules.[5][15]

-

Detection and Quantification:

-

HPLC-UV/Fluorescence: Detect PC-8 based on its characteristic UV absorbance or fluorescence emission. Quantify by comparing the peak area to that of a pure PC-8 standard curve.

-

UPLC-MS: For higher sensitivity and specificity, couple the liquid chromatography to a mass spectrometer.[5] Identify PC-8 by its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantify using the peak area relative to the internal standard.

-

Functional Interplay and Signaling

The localization of PC-8 is directly tied to its function. Its synthesis from the plastoquinol pool suggests a mechanism for regulating both antioxidant capacity and the redox state of the electron transport chain.[7] When photosynthetic activity is high or under stress, an excess of reduced plastoquinol can be shunted towards PC-8 synthesis, thereby buffering the PQ pool and simultaneously bolstering the chloroplast's antioxidant defenses.

Caption: Functional relationship between PC-8, PQ-9, and oxidative stress.

Conclusion

Plastochromanol-8 is a critical antioxidant localized primarily within the plastoglobules and thylakoid membranes of plant chloroplasts. Its synthesis is enzymatically controlled by tocopherol cyclase (VTE1) and is directly linked to the metabolic state of the plastoquinone pool. This strategic localization allows PC-8 to act as both a stored reserve of antioxidant power within plastoglobules and an active defender of the photosynthetic apparatus within thylakoid membranes. Further research into the regulation of its synthesis and transport between these compartments could provide novel targets for enhancing plant stress tolerance and nutritional value.

References

- 1. Plastochromanol-8: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Plastoglobules | van Wijk Lab [blogs.cornell.edu]

- 5. Role of plastoglobules in metabolite repair in the tocopherol redox cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plastoglobules Are Lipoprotein Subcompartments of the Chloroplast That Are Permanently Coupled to Thylakoid Membranes and Contain Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. libra.unine.ch [libra.unine.ch]

- 8. Bean and Pea Plastoglobules Change in Response to Chilling Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plastoquinol is the main prenyllipid synthesized during acclimation to high light conditions in Arabidopsis and is converted to plastochromanol by tocopherol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Functional Modeling Identifies Paralogous Solanesyl-diphosphate Synth" by Anna Block, Rikard Fristedt et al. [digitalcommons.unl.edu]

- 14. mdpi.com [mdpi.com]

- 15. agro.icm.edu.pl [agro.icm.edu.pl]

Plastochromanol-8: A Technical Guide to its Biochemical Properties and Function in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plastochromanol-8 (PC-8) is a lipid-soluble antioxidant belonging to the tocochromanol group, which also includes the more widely known tocopherols and tocotrienols (Vitamin E).[1] While structurally similar, featuring a polar chromanol head, PC-8 is distinguished by its long, unsaturated polyprenyl side chain derived from solanesyl-diphosphate.[1] Initially discovered over fifty years ago, research has increasingly highlighted its significant, and at times essential, role in plant physiology, particularly in protecting against oxidative damage.[1] This guide provides a comprehensive overview of the biochemical properties, synthesis, and multifaceted functions of PC-8 in plants, supported by quantitative data and detailed experimental protocols.

Biochemical Properties

Structure

PC-8 consists of a chromanol ring, which is responsible for its primary antioxidant activity, and an 8-isoprene unit side chain.[1][2] This long, polyunsaturated tail distinguishes it from γ-tocotrienol and is crucial for its enhanced antioxidant capabilities within hydrophobic environments like cellular membranes.[1][3] The structural similarity to γ-tocotrienol has led to it also being named γ-toco-octaenol.[1]

Antioxidant Mechanism

The antioxidant function of PC-8 stems from the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby breaking the chain reaction of lipid peroxidation.[4] Uniquely, its long, unsaturated side chain also participates in quenching singlet oxygen, a highly reactive ROS generated during photosynthesis.[1][3] This dual-action mechanism makes PC-8 a potent antioxidant, particularly within the lipid-rich environment of chloroplasts and seeds.[3] Studies have shown its antioxidant capacity to be similar to γ-tocotrienol and reportedly 1.5 times higher than that of α-tocopherol.[5]

Biosynthesis and Cellular Localization

The synthesis of PC-8 is intricately linked with the tocopherol and plastoquinone biosynthetic pathways within the plant cell.

Biosynthesis Pathway

PC-8 is synthesized in the chloroplasts, with evidence pointing to the plastoglobules—lipid bodies associated with the thylakoid membrane—as the primary site of its formation.[1][3][6] The key enzymatic step is catalyzed by Tocopherol Cyclase (VTE1) , which cyclizes plastoquinone-9 (PQ-9), a solanesyl-benzoquinol, to form PC-8.[1][7][8] This pathway shares precursors with tocopherol synthesis, such as homogentisic acid (HGA).[1] Other enzymes implicated in PC-8 biosynthesis within plastoglobules include NDC1 and the ABC1-like kinase ABC1K3.[3][6]

Subcellular and Tissue Localization

In leaves, PC-8 is exclusively found within the chloroplasts.[3][6] However, its presence is not limited to photosynthetic tissues. PC-8 is widely distributed throughout the plant kingdom, found in mosses, lichens, gymnosperms, and angiosperms.[3][7] It accumulates in various organs, including seeds, leaves, buds, flowers, and fruits, indicating its broad physiological importance.[1]

Physiological Functions

The primary function of PC-8 is as a potent lipid-soluble antioxidant. This role is most evident during periods of high oxidative stress, such as seed desiccation and high-light exposure.

Role in Seed Viability and Germination

PC-8 is essential for protecting polyunsaturated fatty acids from oxidation during seed desiccation and quiescence.[7][9] Genetic studies using Arabidopsis thaliana have been pivotal in demonstrating this function. A double mutant, vte2 vte1, which lacks tocopherols, PC-8, and their precursors, exhibits severe phenotypes including massive lipid oxidation, poor seedling development, and reduced fitness.[7][9][10] In contrast, the vte2 single mutant, which lacks tocopherols but still produces PC-8, shows a significant suppression of these defects.[9][10] This demonstrates that PC-8 can function independently and is a critical antioxidant for ensuring seed longevity and successful germination.[9][10][11]

Protection Against Photo-oxidative Stress

In photosynthetic tissues, PC-8 plays a crucial role in mitigating photo-oxidative stress. High light conditions can lead to the overproduction of ROS, particularly singlet oxygen, within Photosystem II.[1] The level of PC-8 has been shown to increase under high light stress.[8] Its ability to quench singlet oxygen, enhanced by its polyunsaturated side chain, helps protect the thylakoid membranes from damage, thereby maintaining photosynthetic efficiency.[1][3] Hydroxy-plastochromanol, an oxidation product of PC-8 by singlet oxygen, has been detected in Arabidopsis leaves, further supporting its role as an in vivo antioxidant in photosynthetic tissues.

Quantitative Data

The concentration of PC-8 varies significantly depending on the plant species, tissue, and environmental conditions.

| Plant Source | Tissue / Product | PC-8 Concentration | Reference(s) |

| Linseed (Linum usitatissimum) | Seed Oil | 15.26 - 23.13 mg/100g | [1] |

| Rapeseed (Brassica napus) | Leaves (stem formation) | ~9.5 mg/100g (dry matter) | [12] |

| Rapeseed (Brassica napus) | Mature Seeds | ~4.5 mg/100g (dry matter) | [12] |

| Rapeseed (Brassica napus) | Seed Oil | Present | [1] |

| Maize (Zea mays) | Seed Oil | Present | [1] |

| Arabidopsis thaliana (Col-0) | Seeds (30 DAP) | ~60 pmol/mg seed | [13] |

| Hemp (Cannabis sativa) | Seeds | Average 1/120th of γ-tocopherol content |

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not available in the cited sources. DAP = Days After Pollination.

Experimental Protocols

Protocol 1: Extraction and Quantification of PC-8 from Seed Oil

This protocol is adapted from methodologies for analyzing tocochromanols in plant oils.[5][14]

Objective: To isolate and quantify PC-8 from a lipid-rich source like flaxseed oil.

Materials:

-

Flaxseed oil

-

2M methanolic KOH

-

n-Hexane

-

Ethyl acetate

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

HPLC system with a fluorescence detector (FLD) and a C18 or C30 reverse-phase column

-

Mobile phase (e.g., methanol/acetonitrile mixture)

-

PC-8 standard (if available) or a purified sample for calibration

Methodology:

-

Saponification: Weigh approximately 200-500 mg of oil into a screw-cap tube. Add 5 mL of 2M methanolic KOH. Incubate at 80°C for 30 minutes to hydrolyze triacylglycerols.

-

Extraction: After cooling, add 5 mL of saturated NaCl solution and 10 mL of n-hexane/ethyl acetate (9:1, v/v). Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Collection: Carefully transfer the upper organic phase to a new tube. Repeat the extraction on the aqueous phase two more times.

-

Washing & Drying: Combine the organic extracts and wash with saturated NaCl solution to remove residual soap. Dry the final extract over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under a stream of nitrogen gas. Re-dissolve the residue in a known volume of the mobile phase (e.g., 1 mL) for HPLC analysis.

-

HPLC-FLD Analysis:

-

Inject the sample onto the HPLC system.

-

Set the fluorescence detector to an excitation wavelength of ~295 nm and an emission wavelength of ~330 nm.

-

Run the analysis using an isocratic or gradient elution optimized to separate tocochromanols.

-

Identify the PC-8 peak based on retention time compared to a standard.

-

Quantify the concentration using a calibration curve. If no standard is available, results can be expressed in relative terms or by using the molar absorption coefficient if determined.[5]

-

Protocol 2: Workflow for in vivo Functional Analysis of PC-8

This workflow describes the genetic approach used in Arabidopsis thaliana to elucidate the essential antioxidant role of PC-8.[7][9]

Conclusion and Future Perspectives

Plastochromanol-8 is a vital, yet often overlooked, lipid-soluble antioxidant in plants. Its unique structure contributes to a potent protective capacity against oxidative stress, which is indispensable for seed viability and the maintenance of photosynthetic integrity under high-light conditions. Genetic studies have unequivocally confirmed its essential in vivo functions, demonstrating that it can act independently of tocopherols to protect cellular membranes.

For researchers in agriculture and drug development, PC-8 represents a molecule of interest. Enhancing its content in crops could lead to improved seed longevity and stress tolerance. Furthermore, as a potent natural antioxidant, its properties warrant investigation for potential applications in human health, nutraceuticals, and cosmeceuticals, similar to its vitamin E relatives. Future research should focus on further elucidating the regulatory mechanisms of its biosynthesis, its potential signaling roles beyond antioxidation, and its full spectrum of bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. aocs.org [aocs.org]

- 3. Plastochromanol-8: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Update on Vitamin E, Tocopherol and Tocotrienol—Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plastochromanol-8: fifty years of research. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. agro.icm.edu.pl [agro.icm.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. Isolation of plastochromanol-8 from flaxseed oil by countercurrent separation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Significance of Plastochromanol-8 in Spermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plastochromanol-8 (PC-8) is a lipophilic antioxidant belonging to the tocochromanol family, analogous to γ-tocotrienol but with a longer unsaturated side chain. While less ubiquitous than α-tocopherol, PC-8 is widely distributed across the plant kingdom, from bryophytes to angiosperms, suggesting a conserved and evolutionarily significant role. This technical guide provides an in-depth examination of the evolutionary importance of PC-8 in spermatophytes (seed-bearing plants), focusing on its biosynthesis, distribution, antioxidant functions, and emerging role in stress signaling. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction: An Evolutionary Perspective on Plastochromanol-8

The emergence of spermatophytes approximately 370 million years ago marked a pivotal moment in plant evolution, largely due to the innovation of the seed. This structure provided a protective environment for the embryo, enabling dormancy and facilitating dispersal, which were critical for conquering terrestrial ecosystems. The long-term viability of the desiccated embryo within the seed necessitated robust protective mechanisms against oxidative damage. Tocochromanols, including tocopherols and PC-8, are essential lipid-soluble antioxidants that play a crucial role in this protection.

PC-8, discovered in 1965, has gained increasing attention for its potent antioxidant properties, which are particularly effective in the hydrophobic environment of cellular membranes. Its widespread presence in the seeds and leaves of numerous plant species underscores its evolutionary importance. Evidence from studies on Arabidopsis thaliana mutants has demonstrated that PC-8, alongside tocopherols, is vital for seed longevity and the prevention of lipid peroxidation during desiccation and quiescence[1][2]. The absence of both tocopherols and PC-8 leads to severe developmental defects and reduced fitness, highlighting their synergistic and essential roles in the survival of seed plants[1][2].

Biosynthesis of Plastochromanol-8

Plastochromanol-8 is synthesized in the plastids, with the final step occurring in the plastoglobuli[3]. The biosynthetic pathway of PC-8 is intrinsically linked to that of tocopherols and plastoquinone-9 (PQ-9).

The key enzyme in PC-8 synthesis is tocopherol cyclase (VTE1) . This enzyme catalyzes the cyclization of the head group of both phytyl-benzoquinol precursors (leading to tocopherols) and solanesyl-benzoquinol, which is plastoquinol-9 (PQ-9), to form PC-8[3]. The availability of the PQ-9 substrate is therefore a determining factor in the rate of PC-8 synthesis. Other enzymes implicated in the biosynthetic pathway within the plastoglobules include NDC1 and the ABC1-like kinase ABC1K3 [3].

The shared enzymatic step with tocopherol biosynthesis suggests a potential for regulatory crosstalk and competition for substrates, which may have evolutionary implications for the adaptation of plants to different environmental pressures.

Diagram: Biosynthetic Pathway of Plastochromanol-8

Caption: Biosynthesis of Plastochromanol-8 and its relation to γ-tocopherol synthesis.

Distribution and Quantitative Data

Plastochromanol-8 is found in a wide array of spermatophytes, with its concentration varying significantly between species, tissues, and developmental stages. It is particularly abundant in the seeds of certain species, such as flax (Linum usitatissimum), and is also present in the leaves of many monocots and eudicots[4]. The accumulation of PC-8 often increases in response to abiotic stresses, such as drought, highlighting its role in stress adaptation[5].

| Plant Species | Tissue | Condition | PC-8 Concentration (µg/g DW) | Reference |

| Arabidopsis thaliana | Seeds | Wild Type | ~5-10 | Mène-Saffrané et al., 2010 |

| Arabidopsis thaliana | Seeds | vte2 mutant | ~15-20 | Mène-Saffrané et al., 2010 |

| Linum usitatissimum (Flax) | Seeds | Various Accessions | 50 - 250 | Trela et al., 2019 |

| Zea mays (Maize) | Leaves | Well-watered | ~20 | Esteras et al., 2017 |

| Zea mays (Maize) | Leaves | Drought Stress | ~40-60 | Esteras et al., 2017 |

| Brassica napus (Rapeseed) | Seeds | Stored at 40°C | Decreased over time | Goffman & Möllers, 2000 |

| Brassica carinata | Cotyledons | Germination (Light) | Increased over time | García-Navarro et al., 2014 |

| Brassica carinata | Radicles | Germination (Light) | Decreased over time | García-Navarro et al., 2014 |

Experimental Protocols

Extraction and Quantification of Plastochromanol-8 by HPLC

This protocol outlines a standard method for the extraction and quantification of PC-8 from plant tissues.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane (HPLC grade)

-

2-propanol (HPLC grade)

-

Centrifuge

-

HPLC system with a fluorescence detector

-

Silica column (e.g., LiChrosorb Si 60)

-

PC-8 standard (can be isolated from flaxseed oil)

Procedure:

-

Sample Preparation: Freeze a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of hexane. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the tissue debris.

-

Supernatant Collection: Carefully transfer the hexane supernatant containing the lipid-soluble compounds to a new tube.

-

Re-extraction (Optional): For exhaustive extraction, repeat steps 2-4 with the pellet and combine the supernatants.

-

Drying: Evaporate the hexane under a gentle stream of nitrogen gas.

-

Resuspension: Resuspend the dried lipid extract in a known volume of the HPLC mobile phase (e.g., 200 µL).

-

HPLC Analysis:

-

Quantification: Create a standard curve using a purified PC-8 standard of known concentrations. Calculate the concentration of PC-8 in the sample by comparing its peak area to the standard curve.

Diagram: Experimental Workflow for PC-8 Quantification

Caption: Workflow for the extraction and quantification of Plastochromanol-8.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol describes the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to assess the antioxidant activity of PC-8.

Materials:

-

Purified PC-8

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectroscopic grade)

-

Spectrophotometer or microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare a series of dilutions of the purified PC-8 in methanol. Also, prepare a series of dilutions of the positive control (e.g., ascorbic acid).

-

Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the DPPH solution (e.g., 180 µL) with a small volume of the PC-8 or control solution (e.g., 20 µL). For the blank, use methanol instead of the sample.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of PC-8 and the control. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph. A lower IC50 value indicates higher antioxidant activity.

Role in Stress Signaling

Beyond its direct antioxidant function, PC-8 is implicated in plant stress signaling pathways, particularly in response to abiotic stresses like drought. The accumulation of PC-8 under stress suggests a regulatory role, potentially through interactions with phytohormone signaling cascades.

Crosstalk with Abscisic Acid (ABA) Signaling

Abscisic acid (ABA) is a key phytohormone that regulates plant responses to drought stress. Studies in maize have shown that the increase in PC-8 content during drought stress parallels the accumulation of ABA[5]. This suggests that ABA may regulate the biosynthesis of PC-8. The core ABA signaling pathway involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases. This allows for the activation of SnRK2 kinases, which in turn phosphorylate downstream transcription factors to regulate the expression of stress-responsive genes. While the direct interaction of PC-8 with components of this pathway has not been demonstrated, it is hypothesized that the increased demand for antioxidants under ABA-mediated stress responses upregulates PC-8 synthesis.

Diagram: Hypothesized Interaction of PC-8 with ABA Signaling

Caption: Hypothesized role of PC-8 in the ABA-mediated drought stress response.

Potential Crosstalk with Jasmonic Acid (JA) Signaling

Jasmonic acid (JA) is another critical phytohormone involved in both biotic and abiotic stress responses. Tocopherol-deficient mutants have been shown to accumulate higher levels of JA, suggesting a link between tocochromanol levels and JA signaling. The core JA signaling pathway involves the perception of JA-isoleucine by the COI1 receptor, leading to the degradation of JAZ repressor proteins and the activation of transcription factors like MYC2, which regulate JA-responsive genes. It is plausible that PC-8, as a potent antioxidant, could modulate the cellular redox state, which in turn can influence JA biosynthesis and signaling. Oxidative stress is a known trigger for JA production. By quenching reactive oxygen species, PC-8 may indirectly regulate the JA signaling pathway, although direct molecular interactions remain to be elucidated.

Conclusion and Future Directions

Plastochromanol-8 has emerged as a molecule of significant evolutionary importance in spermatophytes. Its role as a potent lipid-soluble antioxidant is critical for protecting seeds during desiccation and quiescence, a key adaptation that contributed to the success of seed plants. The accumulation of PC-8 under various abiotic stresses further highlights its importance in plant fitness and survival.

For researchers and drug development professionals, PC-8 presents an interesting target. Its natural origin and potent antioxidant activity make it a candidate for applications in nutraceuticals and pharmaceuticals. A deeper understanding of its regulatory mechanisms and its interaction with stress signaling pathways could open new avenues for developing stress-tolerant crops and novel therapeutic agents.

Future research should focus on:

-

Elucidating the direct molecular interactions of PC-8 within the ABA and JA signaling pathways.

-

Identifying the specific transcription factors that regulate PC-8 biosynthesis in response to stress.

-

Exploring the full spectrum of its biological activities beyond its antioxidant role.

-

Investigating its potential health benefits in animal models and human studies.

This technical guide provides a foundational understanding of the evolutionary significance and biological functions of Plastochromanol-8, offering valuable protocols and data to facilitate further research in this exciting field.

References

- 1. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plastochromanol-8: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced plastochromanol-8 accumulation during reiterated drought in maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. researchgate.net [researchgate.net]

Plastochromanol-8 in Seed Oils: A Technical Guide to Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plastochromanol-8 (PC-8) is a lipophilic antioxidant belonging to the tocochromanol group, which also includes tocopherols and tocotrienols, collectively known as vitamin E. Structurally, PC-8 is a homolog of γ-tocotrienol with a longer, unsaturated side chain composed of eight isoprene units.[1][2] While the biological activities of tocopherols and tocotrienols are well-documented, PC-8 has emerged as a potent antioxidant with significant implications for plant physiology and potential applications in human health and drug development. This technical guide provides an in-depth overview of the natural sources and occurrence of PC-8 in seed oils, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.

Natural Sources and Occurrence of Plastochromanol-8 in Seed Oils

Plastochromanol-8 is widely distributed throughout the plant kingdom, found in bryophytes, gymnosperms, and angiosperms.[2] It is present in various plant tissues, including leaves, seeds, buds, flowers, and fruits.[2][3] In the context of this guide, the focus is on its occurrence in seed oils, where it contributes to the overall antioxidant capacity and stability of the oil.

Several studies have quantified the concentration of PC-8 in a variety of commercially important seed oils. Flaxseed (linseed) oil is consistently reported as one of the richest sources of PC-8.[4][5][6] Other notable sources include rapeseed (canola), camelina, mustard, and corn oils.[2][3][4][7] The concentration of PC-8 can vary significantly depending on the plant species, cultivar, growing conditions, and oil processing methods.[6]

Quantitative Data of Plastochromanol-8 in Seed Oils

The following table summarizes the quantitative data for PC-8 content in various seed oils as reported in the scientific literature.

| Seed Oil | Plastochromanol-8 Content (mg/100g of oil) | Reference(s) |

| Flaxseed (Linseed) Oil | 15.26 - 35.0 | [2][3][5] |

| Rapeseed (Canola) Oil | 7.5 - 9.0 | [3][4][7] |

| Camelina Oil | 3.8 - 4.3 | [3][4] |

| Mustard Oil | 8.0 - 12.0 | [3] |

| Corn (Maize) Oil | 1.69 | [2][4] |

| Soybean Oil | Present (quantification varies) | [2] |

| Peanut Oil | 1.95 | [4] |

| Grape Seed Oil | 1.31 | [4] |

| Wheat Germ Oil | Present (richest source among some tested oils) | [8] |

| Poppy Seed Oil | 0.11 - 0.12 | [4] |

Experimental Protocols for Plastochromanol-8 Analysis

The accurate quantification of Plastochromanol-8 in seed oils requires specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the most common and reliable technique employed for this purpose.[9][10]

Sample Preparation: Saponification and Extraction